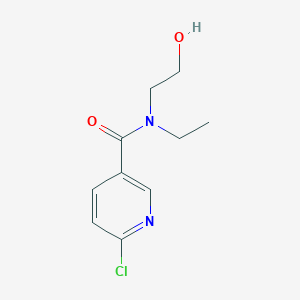

6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide

Description

6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide is a nicotinamide derivative characterized by a chloro-substituted pyridine ring and dual N-substituents: ethyl and 2-hydroxyethyl groups. Nicotinamide derivatives are widely used in pharmaceuticals, agrochemicals, and material science due to their versatility in hydrogen bonding, solubility, and biological activity .

Properties

IUPAC Name |

6-chloro-N-ethyl-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-2-13(5-6-14)10(15)8-3-4-9(11)12-7-8/h3-4,7,14H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROLEKFYKNNJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with appropriate chlorinating agents and subsequent alkylation. The reaction conditions often include:

Chlorination: Using agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.

Alkylation: Employing ethylating agents such as ethyl iodide (C2H5I) and 2-hydroxyethylamine to introduce the ethyl and hydroxyethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, oxidative stress, and cellular metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide include:

*Note: CAS 54864-83-4 is listed for both 6-Chloro-N,N-dimethylnicotinamide and N-(2-Hydroxyethyl)nicotinamide in , suggesting possible database discrepancies.

Physicochemical Properties

Solubility :

Stability :

Biological Activity

6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide is a synthetic derivative of nicotinamide, which is known for its various biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C_11H_14ClN_3O_2

- Molecular Weight : 257.7 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in cellular signaling pathways. The presence of the chloro group and the hydroxyethyl moiety enhances its binding affinity and specificity, which may lead to:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for tumor growth and proliferation.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing pathways related to inflammation and cell survival.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

Case Studies

- Antitumor Efficacy : A study involving various cancer cell lines demonstrated that this compound exhibited potent cytotoxic effects, particularly against breast and lung cancer cells. The compound was able to reduce cell viability significantly at concentrations as low as 10 µM over a 48-hour exposure period.

- Genotoxicity Assessment : Comparative studies with other chloroethylnitrosoureas indicated that this compound has a lower propensity for inducing DNA damage, suggesting a favorable safety profile for therapeutic applications. The assessment utilized primary cultures of fetal hamster lung cells to evaluate DNA strand breaks and cross-linking capabilities.

- Inflammation Modulation : In vitro experiments indicated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in inflammatory conditions.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of this compound. Notably:

- A study published in the Journal of Agricultural and Food Chemistry highlighted the sustainable synthesis methods for nicotinamide derivatives, including this compound, emphasizing their bioactivity and potential applications in drug development .

- Another research article discussed the implications of structural modifications on the pharmacological properties of nicotinamide derivatives, indicating that such modifications can enhance therapeutic efficacy while minimizing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.